molecular formula C16H12FNO3 B11501393 8-(3-fluorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

8-(3-fluorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

Cat. No.: B11501393
M. Wt: 285.27 g/mol
InChI Key: LMXSJQGNRDFDMM-UHFFFAOYSA-N
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Description

8-(3-Fluorophenyl)-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinolin-6-one is a complex organic compound with a unique structure that includes a fluorophenyl group and a dioxoloquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Fluorophenyl)-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinolin-6-one typically involves multi-step organic reactions. One common method includes the condensation of a fluorophenyl derivative with a dioxoloquinolinone precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

8-(3-Fluorophenyl)-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinolin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

8-(3-Fluorophenyl)-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinolin-6-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(3-Fluorophenyl)-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinolin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(3-Fluorophenyl)-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinolin-6-one is unique due to its specific fluorophenyl substitution pattern and the presence of the dioxoloquinolinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C16H12FNO3

Molecular Weight

285.27 g/mol

IUPAC Name

8-(3-fluorophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one

InChI

InChI=1S/C16H12FNO3/c17-10-3-1-2-9(4-10)11-6-16(19)18-13-7-15-14(5-12(11)13)20-8-21-15/h1-5,7,11H,6,8H2,(H,18,19)

InChI Key

LMXSJQGNRDFDMM-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC3=C(C=C2NC1=O)OCO3)C4=CC(=CC=C4)F

Origin of Product

United States

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